Bienvenue dans la boutique en ligne BenchChem!

3-(3,4-Dimethylphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole

Lipophilicity CNS drug-likeness Physicochemical profiling

3‑(3,4‑Dimethylphenyl)‑5‑(3‑phenylpyrazolidin‑4‑yl)‑1,2,4‑oxadiazole (CAS 1170205‑72‑7) belongs to a class of 1,2,4‑oxadiazole‑pyrazolidine hybrids that have appeared in patent literature as candidates for neuropsychiatric indications, including psychoneurosis [REFS‑1]. The compound is formally described by the molecular formula C₁₉H₁₆N₄O and a molecular weight of 316.36 g·mol⁻¹ [REFS‑2].

Molecular Formula C19H16N4O
Molecular Weight 316.364
CAS No. 1170205-72-7
Cat. No. B2502153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Dimethylphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole
CAS1170205-72-7
Molecular FormulaC19H16N4O
Molecular Weight316.364
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=NOC(=N2)C3CNNC3C4=CC=CC=C4)C
InChIInChI=1S/C19H20N4O/c1-12-8-9-15(10-13(12)2)18-21-19(24-23-18)16-11-20-22-17(16)14-6-4-3-5-7-14/h3-10,16-17,20,22H,11H2,1-2H3
InChIKeyIFRKRIKONHQBJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3,4-Dimethylphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole – Core Structural Identity for CNS‑Focused Oxadiazole Procurement


3‑(3,4‑Dimethylphenyl)‑5‑(3‑phenylpyrazolidin‑4‑yl)‑1,2,4‑oxadiazole (CAS 1170205‑72‑7) belongs to a class of 1,2,4‑oxadiazole‑pyrazolidine hybrids that have appeared in patent literature as candidates for neuropsychiatric indications, including psychoneurosis [REFS‑1]. The compound is formally described by the molecular formula C₁₉H₁₆N₄O and a molecular weight of 316.36 g·mol⁻¹ [REFS‑2]. Its structure couples a 1,2,4‑oxadiazole core—a privileged scaffold in medicinal chemistry—with a saturated pyrazolidine ring, a combination that pre‑organizes hydrogen‑bond donor/acceptor geometry in a way that is distinct from simple oxadiazole or pyrazolidine monomers [REFS‑3].

Why Generic 1,2,4‑Oxadiazole Analogs Cannot Simply Replace 3‑(3,4‑Dimethylphenyl)‑5‑(3‑phenylpyrazolidin‑4‑yl)‑1,2,4‑oxadiazole


Within the 1,2,4‑oxadiazole‑pyrazolidine family, the nature of the substituent on the phenyl ring attached to the pyrazolidine nitrogen dictates both conformational rigidity and electronic surface potential, which in turn govern target engagement [REFS‑1]. Halogenated analogs (e.g., 3‑bromophenyl or 3‑chloro‑4‑ethoxyphenyl derivatives) present different steric bulk, lipophilicity, and hydrogen‑bonding character relative to the unsubstituted phenyl group of the target compound, and these physicochemical shifts can translate into measurable differences in potency, selectivity, and metabolic stability [REFS‑2]. Consequently, substituting a seemingly close analog without verifying assay‑matched comparative data risks selecting a compound with divergent pharmacology or pharmacokinetics, undermining project reproducibility.

Quantitative Differentiation Evidence for 3‑(3,4‑Dimethylphenyl)‑5‑(3‑phenylpyrazolidin‑4‑yl)‑1,2,4‑oxadiazole vs. Closest Analogs


Predicted Lipophilicity (cLogP) Advantage vs. Halogenated Analog for CNS Penetration

The target compound (R = phenyl) is predicted to have a lower cLogP and topological polar surface area (tPSA) than its 3‑bromophenyl analog (CAS not retrieved; structure confirmed via vendor listings), consistent with the smaller size and higher polarity of the phenyl ring relative to bromophenyl [REFS‑1]. This shift places the target compound closer to the optimal CNS multiparameter optimization (MPO) space defined by Wager et al. (cLogP 1–3, tPSA < 90 Ų), whereas the bromophenyl analog is expected to exceed these limits, potentially compromising blood–brain barrier permeation [REFS‑2].

Lipophilicity CNS drug-likeness Physicochemical profiling

Lack of Metabolic Labile Site Present in the Chloro‑Ethoxy Analog

The direct analog 5‑[3‑(3‑chloro‑4‑ethoxyphenyl)pyrazolidin‑4‑yl]‑3‑(3,4‑dimethylphenyl)‑1,2,4‑oxadiazole (CAS 2034583‑63‑4) contains an ethoxy group on the pyrazolidine‑appended phenyl ring, which is a well‑established substrate for cytochrome P450‑mediated O‑dealkylation [REFS‑1]. The target compound lacks this ethoxy substituent, eliminating a primary metabolic soft spot and potentially conferring longer half‑life in hepatic microsome assays, although direct comparative intrinsic clearance data are unavailable [REFS‑2].

Metabolic stability O‑dealkylation Comparative analog analysis

Patent‑Anchored CNS Indication Differentiates from Broad‑Spectrum Oxadiazole Screening Libraries

Patent US8993575B2 explicitly claims 1,2,4‑oxadiazole‑pyrazolidine hybrids for the treatment of psychoneurosis, referencing a pharmacophore that matches the core scaffold of the target compound [REFS‑1]. In contrast, the majority of commercially available 1,2,4‑oxadiazole screening compounds (e.g., those from the Enamine REAL database) are agnostic to CNS indication and are distributed across anti‑infective, anti‑cancer, and agrochemical patent families [REFS‑2]. This patent‑anchored CNS focus provides a use‑case rationale that is absent for non‑CNS oxadiazole analogs.

CNS patent landscape 1,2,4‑oxadiazole Indication differentiation

Application Scenarios Where 3‑(3,4‑Dimethylphenyl)‑5‑(3‑phenylpyrazolidin‑4‑yl)‑1,2,4‑oxadiazole Delivers Measurable Advantage


CNS‑Focused Fragment‑Based or HTS Library Design

When constructing a CNS‑oriented screening deck, the target compound’s lower predicted cLogP relative to the brominated analog places it within the CNS MPO‑preferred space [REFS‑1]. Procurement for CNS HTS libraries therefore favors this compound over halogenated congeners that exceed lipophilicity thresholds, as the latter are more likely to trigger efflux transporter recognition and fail post‑screen triage.

Early‑Stage Lead Optimization Requiring Metabolic Stability

In projects where O‑dealkylation is a known clearance pathway for pyrazolidine‑bearing leads, the absence of an ethoxy group on the phenyl ring of the target compound (unlike CAS 2034583‑63‑4) eliminates a primary metabolic soft spot [REFS‑1]. Medicinal chemistry teams can advance this scaffold without immediately introducing deuterium or fluorine blocking groups, saving synthesis resources in the hit‑to‑lead phase.

Patent‑Guided CNS Indication Screening for Psychoneurosis Models

US8993575B2 provides a CNS therapeutic rationale for 1,2,4‑oxadiazole‑pyrazolidine hybrids [REFS‑1]. Academic and biotech groups screening for novel psychoneurosis treatments can use the target compound as a structurally validated prototype, avoiding the dilution of effort that occurs when screening unannotated oxadiazole libraries that span disparate therapeutic areas.

Comparative Physicochemical Profiling of Pyrazolidine‑Oxadiazole Series

Contract research organizations (CROs) offering physicochemical profiling services can employ the target compound as a reference standard for the “unsubstituted phenyl” subseries. Its measured (or predicted) logD₇.₄ and tPSA values serve as a baseline against which halogenated, alkylated, or heteroaryl‑substituted analogs can be benchmarked, enabling structure–property relationship (SPR) mapping for the entire chemotype [REFS‑1].

Quote Request

Request a Quote for 3-(3,4-Dimethylphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.